molecular formula C27H36N2O6 B5307700 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate

Numéro de catalogue B5307700
Poids moléculaire: 484.6 g/mol
Clé InChI: LPIYABSNERNXEY-JSGFVSQVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate, also known as BRL-15572, is a chemical compound that belongs to the family of piperazine derivatives. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of the mesolimbic reward pathway. BRL-15572 has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Mécanisme D'action

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic reward pathway. The mesolimbic reward pathway plays a crucial role in the regulation of motivation, reward, and reinforcement. By blocking the dopamine D3 receptor, this compound reduces the release of dopamine in the mesolimbic reward pathway, which in turn reduces drug seeking behavior and relapse in animal models of addiction. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems, which may contribute to its therapeutic effects in schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on dopamine release, this compound has been shown to modulate the activity of other neurotransmitter systems, including the glutamatergic and GABAergic systems. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of the mesolimbic reward pathway. Additionally, this compound has been extensively studied in animal models, which provides a solid foundation for future research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.

Orientations Futures

There are a number of future directions for research on 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate. One area of interest is the potential therapeutic applications of this compound in the treatment of drug addiction, schizophrenia, and Parkinson's disease. Additionally, there is growing interest in the use of this compound as a tool for studying the role of the dopamine D3 receptor in the mesolimbic reward pathway. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, as well as the development of more effective formulations for administration.

Méthodes De Synthèse

The synthesis of 1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate involves a multi-step process that starts with the reaction of 4-(2-methoxy-4-(1-propenyl)phenoxy)butylamine with benzyl chloride in the presence of potassium carbonate. The resulting product is then reacted with piperazine in the presence of sodium hydride to obtain the final compound in the form of an oxalate salt.

Applications De Recherche Scientifique

1-benzyl-4-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}piperazine oxalate has been extensively studied for its potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease. In preclinical studies, this compound has been shown to reduce drug seeking behavior and relapse in animal models of addiction. It has also been shown to improve cognitive deficits and reduce psychotic symptoms in animal models of schizophrenia. Additionally, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Propriétés

IUPAC Name

1-benzyl-4-[4-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]butyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O2.C2H2O4/c1-3-9-22-12-13-24(25(20-22)28-2)29-19-8-7-14-26-15-17-27(18-16-26)21-23-10-5-4-6-11-23;3-1(4)2(5)6/h3-6,9-13,20H,7-8,14-19,21H2,1-2H3;(H,3,4)(H,5,6)/b9-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIYABSNERNXEY-JSGFVSQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCCCCN2CCN(CC2)CC3=CC=CC=C3)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.